molecular formula C19H23NO4 B11787184 3-(8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzoic acid

3-(8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzoic acid

Cat. No.: B11787184
M. Wt: 329.4 g/mol
InChI Key: VKPDLTRDJGSVMW-UHFFFAOYSA-N
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Description

3-(8-(tert-Butoxycarbonyl)-8-azabicyclo[321]oct-2-en-3-yl)benzoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a bicyclic structure, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzoic acid typically involves multiple steps, starting with the formation of the bicyclic core. The final step involves the coupling of the bicyclic intermediate with benzoic acid or its derivatives under conditions that promote esterification or amidation .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

3-(8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoic acid moiety can yield benzoate esters, while reduction of the bicyclic structure can produce saturated bicyclic compounds .

Mechanism of Action

The mechanism of action of 3-(8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group can protect reactive sites on the molecule, allowing for selective reactions to occur at other positions. The bicyclic structure provides rigidity and stability, which can influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzoic acid is unique due to its combination of a tert-butoxycarbonyl protecting group, a bicyclic structure, and a benzoic acid moiety. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

IUPAC Name

3-[8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]oct-2-en-3-yl]benzoic acid

InChI

InChI=1S/C19H23NO4/c1-19(2,3)24-18(23)20-15-7-8-16(20)11-14(10-15)12-5-4-6-13(9-12)17(21)22/h4-6,9-10,15-16H,7-8,11H2,1-3H3,(H,21,22)

InChI Key

VKPDLTRDJGSVMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C=C(C2)C3=CC(=CC=C3)C(=O)O

Origin of Product

United States

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